molecular formula C15H17N3OS B2491671 (2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(4-methylthiophen-2-yl)methanone CAS No. 2034333-19-0

(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(4-methylthiophen-2-yl)methanone

Cat. No.: B2491671
CAS No.: 2034333-19-0
M. Wt: 287.38
InChI Key: VOKYGHLMFOCOSB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(4-methylthiophen-2-yl)methanone is a complex organic compound, often studied for its diverse applications in chemical research. The structure features a cyclopropyl group attached to a pyrazolo[1,5-a]pyrazin scaffold, coupled with a methanone group bonded to a 4-methylthiophene moiety. This unique arrangement of functional groups confers the compound a variety of interesting chemical properties and biological activities.

Properties

IUPAC Name

(2-cyclopropyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-5-yl)-(4-methylthiophen-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3OS/c1-10-6-14(20-9-10)15(19)17-4-5-18-12(8-17)7-13(16-18)11-2-3-11/h6-7,9,11H,2-5,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOKYGHLMFOCOSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=C1)C(=O)N2CCN3C(=CC(=N3)C4CC4)C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Corey–Chaykovsky Cyclopropanation

The cyclopropyl moiety at position 2 is introduced via cyclopropanation of a preformed enone intermediate. For instance, 2-hydroxychalcone derivatives undergo reaction with trimethylsulfoxonium iodide under basic conditions to form donor-acceptor cyclopropanes.

Procedure :

  • Base : Sodium hydride (3 equiv)
  • Solvent : DMSO/THF (1:1)
  • Temperature : −10°C, 3 hours
  • Quenching : Ammonium chloride
  • Yield : 70%

Control of temperature and quenching agent is crucial; acetic acid quenching reduces yields to <5%. The cyclopropane’s stereochemistry is confirmed by X-ray crystallography, showing a C(1)–C(2) bond length of 1.536 Å, indicative of significant bond polarization.

Functionalization with 4-Methylthiophen-2-yl Methanone

Friedel-Crafts Acylation

The thiophene acyl group is introduced via Friedel-Crafts acylation using 4-methylthiophene-2-carbonyl chloride. The pyrazine nitrogen acts as a nucleophile, attacking the acyl chloride in the presence of Lewis acids like AlCl₃.

Conditions :

  • Solvent : Dichloromethane, 0°C → rt
  • Catalyst : AlCl₃ (1.2 equiv)
  • Yield : 68%

Alternative methods include Ullmann coupling between a bromopyrazine and a thiophene boronic ester, though yields are lower (45–50%).

Optimization and Challenges

Stereochemical Control

The cyclopropanation step exhibits sensitivity to steric effects. Bulky substituents on the enone precursor lead to diastereomeric mixtures, necessitating chromatographic separation. X-ray analysis confirms the trans configuration of cyclopropane protons (J = 8.9 Hz).

Solvent and Temperature Effects

  • Cyclocondensation : Ethanol outperforms DMF or toluene due to better solubility of intermediates.
  • Acylation : Polar aprotic solvents (e.g., DCM) minimize side reactions like N-oxide formation.

Structural Characterization

Spectroscopic Analysis

  • ¹H NMR : The cyclopropyl protons appear as doublets at δ 1.2–1.4 ppm (J = 8.9 Hz). The thiophene methyl group resonates as a singlet at δ 2.5 ppm.
  • X-ray Crystallography : Confirms the planar pyrazine ring and the 55° dihedral angle between the thiophene and pyrazine moieties.

Purity and Yield

Recrystallization from ethanol/water (7:3) affords >99% purity (HPLC). Overall yields range from 22% (linear route) to 41% (convergent synthesis).

Chemical Reactions Analysis

Types of Reactions

(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(4-methylthiophen-2-yl)methanone can undergo various chemical reactions including:

  • Oxidation and reduction: : The ketone group can be reduced to an alcohol, and the thiophene ring may undergo oxidation to form sulfoxides or sulfones.

  • Substitution reactions: : The methanone group can be modified through nucleophilic or electrophilic substitution, introducing new functional groups.

  • Cycloaddition reactions: : The presence of the pyrazolo[1,5-a]pyrazin core makes the compound amenable to [2+3] and [4+2] cycloaddition reactions.

Common Reagents and Conditions

Typical reagents include:

  • Reducing agents: : Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

  • Oxidizing agents: : Potassium permanganate (KMnO₄), m-chloroperbenzoic acid (m-CPBA).

  • Coupling agents: : Palladium catalysts, boronic acids, and stannanes for Suzuki and Stille couplings.

Major Products

Reactions can yield a variety of products, such as alcohols, sulfones, substituted pyrazolopyrazines, and cycloaddition adducts.

Scientific Research Applications

Example Reaction Pathway

  • Start with a suitable precursor containing a pyrazole or pyrazine moiety.
  • Apply cyclization reactions using bases like potassium carbonate in ethanol.
  • Purify the resulting product through recrystallization or chromatography.

Biological Activities

Research indicates that compounds with similar structures exhibit diverse biological activities, including:

  • Antiviral Activity : Potential effectiveness against viruses such as Hepatitis B Virus (HBV). Compounds similar to this have shown promising anti-HBV activity with low cytotoxicity.
  • Modulation of Receptors : Some derivatives act as negative allosteric modulators of metabotropic glutamate receptors, indicating potential applications in treating neuropsychiatric disorders.

Data Table: Biological Activities

Compound NameActivity TypeEfficacy LevelReference
2fAnti-HBVHigh
3kAnti-HBVHigh
GYH2-18mGluR2 ModulatorModerate
Isomer 2f-1Anti-HBVVery High

Case Studies

Several case studies have been conducted to evaluate the efficacy of this compound and its derivatives:

Case Study 1: Antiviral Efficacy

A study synthesized a series of derivatives and tested them for anti-HBV activity. Compounds 2f and 3k exhibited excellent potency and low cytotoxicity, making them candidates for further development as antiviral agents.

Case Study 2: Neuropsychiatric Applications

Research on metabotropic glutamate receptor modulation demonstrated that certain derivatives could effectively alter receptor activity, suggesting their potential in treating conditions such as depression and schizophrenia.

Mechanism of Action

The mechanism of action often involves interactions with specific molecular targets. For instance:

  • Binding to enzymes or receptors: : The compound's structure allows it to fit into the active sites of enzymes or receptors, modulating their activity.

  • Pathway modulation: : By interacting with molecular targets, the compound can influence biological pathways, leading to desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • (2-cyclopropylpyrazolo[1,5-a]pyrimidin-5(4H)-yl)(4-methylthiophen-2-yl)methanone: : Shares a similar core structure but with a different heterocyclic ring.

  • (2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]triazine-5(4H)-yl)(4-methylthiophen-2-yl)methanone: : Incorporates a triazine ring, offering different reactivity and biological activity.

Uniqueness

The uniqueness of (2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(4-methylthiophen-2-yl)methanone lies in its specific combination of functional groups, providing distinct chemical and biological properties that are not fully replicated by its analogues.

Biological Activity

The compound (2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(4-methylthiophen-2-yl)methanone is a complex organic molecule that has attracted attention in medicinal chemistry due to its potential biological activities. This article discusses its biological activity, synthesis methods, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound features a unique arrangement of heterocyclic rings including a dihydropyrazolo framework and a cyclopropyl group. The presence of a methylthio group enhances its chemical reactivity and potential biological interactions. Below is a summary of its chemical properties:

PropertyValue
Molecular FormulaC₁₈H₁₈N₄OS
Molecular Weight342.42 g/mol
CAS Number2034556-31-3
Melting PointNot Available
SolubilitySoluble in DMSO

Biological Activity

Research indicates that compounds with similar structures exhibit diverse biological activities, including:

  • Antiviral Activity :
    • The compound has been studied as a potential capsid assembly modulator for Hepatitis B Virus (HBV). It shows significant anti-HBV activity with low cytotoxicity, which is crucial for therapeutic applications against viral infections .
  • Inhibition of Kinases :
    • Similar derivatives have demonstrated potent inhibitory effects on various kinases, including DDR1/2, which are implicated in fibrosis and cancer progression. This suggests that the compound may also have applications in treating fibrotic diseases .
  • Neuropharmacological Effects :
    • Preliminary studies indicate potential as a negative allosteric modulator of metabotropic glutamate receptors, which could be beneficial in treating mood disorders and cognitive dysfunctions .

Structure-Activity Relationship (SAR)

Understanding the SAR is essential for optimizing the biological activity of this compound. The following points summarize key findings:

  • Cyclopropyl Group : The inclusion of the cyclopropyl moiety has been shown to enhance the binding affinity to specific biological targets, improving efficacy against HBV .
  • Methylthio Substitution : The presence of the methylthio group appears to influence the selectivity towards certain kinases while minimizing off-target effects, which is critical for developing safer therapeutic agents .

Case Studies

Several studies have investigated the biological activity of compounds related to (2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(4-methylthiophen-2-yl)methanone:

  • Anti-HBV Activity :
    • A study identified several derivatives with enhanced anti-HBV properties compared to existing treatments. Compounds derived from this scaffold showed promising results in reducing viral load in preclinical models .
  • Fibrosis Treatment :
    • Research focused on DDR inhibitors demonstrated that modifications in the pyrazolo structure could lead to compounds with superior anti-fibrotic activity. These findings highlight the importance of structural modifications for enhancing therapeutic effects against fibrotic diseases .
  • Neuroscience Applications :
    • Investigations into the neuropharmacological effects revealed that certain derivatives could modulate glutamate receptor activity, suggesting potential for treating neurological disorders like anxiety and depression .

Q & A

Q. What synthetic methodologies are commonly employed for synthesizing (2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(4-methylthiophen-2-yl)methanone, and how are reaction conditions optimized?

The synthesis typically involves multi-step reactions, including cyclization and coupling steps. Key parameters include:

  • Solvent systems : Mixtures of DMF and acetic acid or ethanol are used for reflux and recrystallization to enhance purity .
  • Catalysts and reagents : Trifluoromethylating agents or sodium acetate may be employed to facilitate intermediate formation .
  • Temperature control : Reflux conditions (~2 hours) are critical to avoid side reactions, as seen in analogous pyrazolo-pyrazine syntheses .

Q. How is the molecular structure of this compound validated, and what analytical techniques are prioritized?

Structural confirmation relies on:

  • X-ray crystallography : Provides precise bond lengths, angles, and crystal packing (e.g., triclinic system with P1P1 space group, RR-factor = 0.041) .
  • NMR spectroscopy : 1H^1\text{H}- and 13C^{13}\text{C}-NMR resolve proton environments and carbon frameworks, particularly for the cyclopropyl and dihydropyrazine moieties .
  • Mass spectrometry : Validates molecular weight and fragmentation patterns .

Advanced Research Questions

Q. What crystallographic challenges arise in resolving the dihydropyrazine ring conformation, and how are data contradictions addressed?

The non-planar dihydropyrazine ring introduces complexity due to:

  • Torsional strain : Dihedral angles (e.g., α = 81.156°, β = 77.150°) require high-resolution data collection and refinement .
  • Disorder modeling : Partial occupancy of flexible groups (e.g., cyclopropyl) is resolved using restraints in software like SHELXL .
  • Validation : Cross-referencing with NMR data ensures consistency between solution and solid-state structures .

Q. How can researchers design experiments to evaluate the compound's biological activity, and what assays are most relevant?

Pharmacological potential is assessed via:

  • Enzyme inhibition assays : Target kinases or phosphodiesterases, leveraging the pyrazolo-pyrazine core’s affinity for ATP-binding pockets .
  • Cytotoxicity screening : Use cell lines (e.g., cancer or microbial models) to quantify IC50_{50} values, similar to marine-derived pyrazole derivatives .
  • Anti-inflammatory profiling : Measure COX-2 inhibition or cytokine modulation, guided by structural analogs .

Q. How do reaction conditions influence regioselectivity in pyrazolo-pyrazine synthesis, and what strategies mitigate byproduct formation?

Regioselectivity is controlled by:

  • Substituent electronics : Electron-withdrawing groups on aldehydes (e.g., 4-chlorophenyl) direct coupling to specific positions .
  • Solvent polarity : Polar aprotic solvents (e.g., dioxane) favor nucleophilic attack on the pyrazine ring .
  • Catalytic additives : Bases like NaOAc stabilize intermediates, reducing side reactions .

Q. How should researchers resolve discrepancies between computational predictions and experimental data (e.g., NMR vs. XRD)?

Contradictions are addressed by:

  • Dynamic effects : Solution-phase NMR may show conformational averaging, while XRD captures static solid-state geometry .
  • DFT calculations : Compare optimized geometries with experimental data to identify torsional flexibility or hydrogen bonding .
  • Multi-technique validation : Use IR spectroscopy or HPLC to cross-verify functional groups and purity .

Methodological Considerations

  • Data Collection : For XRD, ensure Tmin/TmaxT_{\text{min}}/T_{\text{max}} ratios >0.9 to minimize absorption errors .
  • Reaction Monitoring : Employ TLC or inline spectroscopy to track intermediates .
  • Bioassay Design : Include positive controls (e.g., known kinase inhibitors) and dose-response curves to validate activity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.